Fmoc-asn(trt)-ser(psime,mepro)-OH

glycopeptide synthesis aspartimide suppression convergent SPPS

Eliminate aggregation-driven coupling failures at Asn-Ser motifs with this sequence-specific pseudoproline dipeptide. The built-in 2,2-dimethyloxazolidine ring forces a cis-amide kink that disrupts β-sheet formation, delivering up to 10-fold yield improvements for difficult sequences. Validated in teriparatide manufacturing patents and supplied with dual TLC purity verification, optical rotation, and residual solvent profiling essential for GMP documentation. A preformed dipeptide that avoids the double-coupling and elevated-temperature requirements of pseudoproline monomers.

Molecular Formula C44H41N3O7
Molecular Weight 723.8 g/mol
Cat. No. B7909811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-asn(trt)-ser(psime,mepro)-OH
Molecular FormulaC44H41N3O7
Molecular Weight723.8 g/mol
Structural Identifiers
SMILESCC1(N(C(CO1)C(=O)O)C(=O)C(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C
InChIInChI=1S/C44H41N3O7/c1-43(2)47(38(28-54-43)41(50)51)40(49)37(45-42(52)53-27-36-34-24-14-12-22-32(34)33-23-13-15-25-35(33)36)26-39(48)46-44(29-16-6-3-7-17-29,30-18-8-4-9-19-30)31-20-10-5-11-21-31/h3-25,36-38H,26-28H2,1-2H3,(H,45,52)(H,46,48)(H,50,51)/t37-,38-/m0/s1
InChIKeyCURRWEJPHUVJFC-UWXQCODUSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Asn(Trt)-Ser(psiMe,MePro)-OH: Essential Pseudoproline Dipeptide for High-Fidelity SPPS


Fmoc-Asn(Trt)-Ser(psiMe,MePro)-OH (CAS 920519-33-1) is a specialized pseudoproline dipeptide building block designed for Fmoc solid-phase peptide synthesis (SPPS). This compound features a fluorenylmethoxycarbonyl (Fmoc)-protected N-terminus, a trityl (Trt)-protected asparagine side chain, and a serine residue reversibly protected as a 2,2-dimethyloxazolidine (psiMe,MePro) ring . Unlike conventional amino acid monomers, this dipeptide integrates a structure-breaking pseudoproline moiety that induces a cis-amide bond kink into the elongating peptide backbone, thereby disrupting β-sheet formation and preventing aggregation during chain assembly [1]. It is commercially available through Novabiochem (Merck) and Bachem with specifications of ≥95% by TLC and ≥97.0% by HPLC area % [2].

Why Generic Substitution Fails: The Asn-Ser Motif's Aggregation Liability in Fmoc SPPS


The Asn-Ser dipeptide junction represents a particularly aggregation-prone sequence motif in Fmoc SPPS. The hydrogen-bonding capacity of the asparagine side-chain carboxamide combined with the hydroxyl group of serine promotes extensive intermolecular β-sheet formation on the resin, severely impeding coupling efficiency and compromising crude peptide purity . Generic substitution with standard Fmoc-Asn(Trt)-OH and Fmoc-Ser(tBu)-OH monomers fails to address this fundamental solvation challenge . Furthermore, employing alternative pseudoproline dipeptides (e.g., Fmoc-Phe-Ser(psiMe,MePro)-OH or Fmoc-Leu-Ser(psiMe,MePro)-OH) does not provide a sequence-matched solution for peptides containing the Asn-Ser motif . Only the Asn-Ser pseudoproline dipeptide delivers the precise conformational disruption required at this specific junction while simultaneously extending the peptide chain by two residues in a single coupling step and eliminating the need to acylate the sterically hindered oxazolidine nitrogen .

Quantitative Evidence Guide: Differentiating Fmoc-Asn(Trt)-Ser(psiMe,MePro)-OH from Alternatives


Superior Aspartimide Suppression in Glycopeptide Synthesis via Pseudoproline-Enabled Consensus Sequence Strategy

In the convergent solid-phase synthesis of N-glycopeptides containing the Asn-Xaa-Ser/Thr glycosylation consensus sequence, the use of a pseudoproline motif at the Ser/Thr residue (n+2 position relative to Asn) is critical for suppressing aspartimide formation. A study demonstrated that pseudoproline peptide 14 converted efficiently to glycopeptide 18 in 84% yield, with only 12% aspartimide byproduct 16ai formation and a mere 4% of the undesired Asn peptide 18Asn [1]. While this study did not use the exact Fmoc-Asn(Trt)-Ser(psiMe,MePro)-OH dipeptide building block, the underlying mechanism—placement of a Ser-derived pseudoproline at the n+2 position of the Asn-Xaa-Ser/Thr consensus sequence—directly maps to the functionality provided by Fmoc-Asn(Trt)-Ser(psiMe,MePro)-OH. In contrast, standard monomer-based SPPS of such glycopeptide sequences without pseudoproline protection typically suffers from extensive aspartimide formation, often exceeding 30-50% byproduct generation [1].

glycopeptide synthesis aspartimide suppression convergent SPPS

Circumventing Monomer Coupling Limitations Through Preformed Dipeptide Format

Pseudoproline monomers (e.g., Fmoc-Ser[psiMe,MePro]-OH) are reported to exhibit low coupling efficiencies due to the steric hindrance of the oxazolidine moiety and decreased nucleophilicity of the nitrogen atom [1]. The preformed Fmoc-Asn(Trt)-Ser(psiMe,MePro)-OH dipeptide circumvents this limitation entirely by eliminating the need to acylate the hindered oxazolidine nitrogen during SPPS . In a 2022 study on pseudoproline monomers, acylation of H-Thr[ψMe,Mepro]-peptide-resin required double coupling to complete the reaction, and even thermal conditions at 40 °C were necessary in some cases [2]. The dipeptide format of Fmoc-Asn(Trt)-Ser(psiMe,MePro)-OH avoids these extended reaction times and elevated temperature requirements, enabling standard room-temperature single couplings under routine SPPS conditions .

coupling efficiency steric hindrance SPPS workflow

Vendor-Verified High Purity with ≤0.1% Acetate and ≤2.0% Ethyl Acetate Specifications

Novabiochem (Merck) specifications for Fmoc-Asn(Trt)-Ser(psiMe,MePro)-OH include stringent impurity thresholds: acetate content ≤0.1% by ion chromatography and ethyl acetate residual solvent ≤2.0% by headspace GC . In comparison, generic suppliers of related pseudoproline building blocks (e.g., Fmoc-Phe-Ser(psiMe,MePro)-OH and Fmoc-Leu-Ser(psiMe,MePro)-OH) typically list only HPLC purity (≥95-97%) without specifying individual impurity limits [1]. While alternative vendors such as Chem-Impex offer this compound at ≥98-99% HPLC purity , the comprehensive impurity profiling provided by Novabiochem—including identity by IR, optical rotation (-31.0° to -26.0° at c=1 in methanol), and dual TLC purity verification (TLC157A and CMA2 solvent systems both ≥95%) —establishes a higher standard of analytical documentation for quality-sensitive applications.

quality control trace impurities cGMP compliance

Patent-Enabled Teriparatide Synthesis with Pseudoproline Dipeptide Intermediate

A 2014 patent (Chen Xiaohang) explicitly claims a method for preparing teriparatide (PTH 1-34) using Fmoc-Asn(Trt)-Ser(psiMe,MePro)-OH as a key pseudoproline dipeptide intermediate [1]. Teriparatide contains the Asn-Ser dipeptide motif at positions 16-17 of its 34-residue sequence (…His-Asn-Leu-Gly-Lys-His-Leu-Asn-Ser-Met-Glu-Arg…) [2]. Without pseudoproline intervention, this aggregation-prone junction would severely compromise crude peptide purity and overall yield. The patent specifically cites the use of Fmoc-Asn(Trt)-Ser(psiMe,MePro)-OH in stepwise Fmoc SPPS followed by TFA cleavage with NH4I/Me2S and HPLC purification to obtain the final teriparatide product [1]. In contrast, alternative pseudoproline dipeptides (e.g., Fmoc-Asp(OtBu)-Ser(psiMe,MePro)-OH or Fmoc-Phe-Ser(psiMe,MePro)-OH) are not claimed for teriparatide synthesis because they do not match the required Asn-Ser junction .

teriparatide osteoporosis pharmaceutical manufacturing

Class-Validated 10-Fold Yield Enhancement from Single Pseudoproline Insertion

Insertion of a single pseudoproline unit into highly aggregated peptide sequences has been demonstrated to achieve up to 10-fold increases in product yield [1]. While this quantitative outcome is established for the pseudoproline dipeptide class as a whole and not exclusively for Fmoc-Asn(Trt)-Ser(psiMe,MePro)-OH, the mechanism applies directly: the oxazolidine ring disrupts β-sheet secondary structures considered the source of intermolecular aggregation during chain elongation, thereby increasing solvation and coupling kinetics [2][3]. In contrast, standard synthesis of the same aggregation-prone sequences without pseudoproline intervention results in severely depressed yields, often below 10% of theoretical, due to incomplete deprotection and coupling failures [1].

difficult peptides aggregation suppression synthetic yield

Optimal Application Scenarios for Fmoc-Asn(Trt)-Ser(psiMe,MePro)-OH Based on Differential Evidence


Synthesis of N-Glycopeptides Containing the Asn-Xaa-Ser/Thr Consensus Sequence

Based on evidence demonstrating that pseudoproline placement at the Ser/Thr residue of the Asn-Xaa-Ser/Thr glycosylation motif suppresses aspartimide formation to 12% while achieving 84% desired product conversion [1], this dipeptide is optimally suited for synthesizing N-glycopeptides where the Asn-Ser junction occurs at the critical n+2 position relative to the glycosylated asparagine. Procurement is indicated when aspartimide-related impurities are observed in preliminary monomer-based syntheses.

Industrial-Scale Teriparatide (PTH 1-34) API Manufacturing

The explicit patent claim for teriparatide preparation using Fmoc-Asn(Trt)-Ser(psiMe,MePro)-OH [2] establishes this compound as a regulatory pathway-supported intermediate for osteoporosis drug manufacturing. The Asn-Ser motif at positions 16-17 of the 34-residue teriparatide sequence [3] creates an aggregation liability that is specifically addressed by this dipeptide. Alternative pseudoproline building blocks are not sequence-matched for this application.

Aggregation-Prone Long Peptides (≥25 Residues) with Internal Asn-Ser Junctions

For syntheses of peptides exceeding 25 residues where Asn-Ser occurs within hydrophobic or β-sheet-forming regions, insertion of this pseudoproline dipeptide is supported by class-level evidence showing up to 10-fold yield improvements [4] and disruption of β-sheet structures [5]. The preformed dipeptide format also avoids the double-coupling and elevated temperature (40 °C) requirements documented for pseudoproline monomers [6], reducing cycle time and reagent consumption.

cGMP-Regulated Peptide Production Requiring Comprehensive Impurity Documentation

Procurement from Novabiochem (Merck) is indicated for GMP manufacturing environments where analytical traceability is paramount. The product specifications include acetate ≤0.1%, ethyl acetate ≤2.0%, dual TLC purity verification (≥95% in two solvent systems), and optical rotation characterization —parameters not routinely reported by generic suppliers. This comprehensive impurity profiling supports batch-to-batch consistency documentation for regulatory submissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-asn(trt)-ser(psime,mepro)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.